molecular formula C7H12OS B6609000 [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol CAS No. 2866323-82-0

[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol

Cat. No.: B6609000
CAS No.: 2866323-82-0
M. Wt: 144.24 g/mol
InChI Key: GWOJZGYPYWAAKI-UHFFFAOYSA-N
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Description

[3-Methylidene-1-(methylsulfanyl)cyclobutyl]methanol is a cyclobutane-derived compound featuring a unique combination of functional groups: a methylidene (=CH₂) moiety at the 3-position, a methylsulfanyl (-SCH₃) group at the 1-position, and a hydroxymethyl (-CH₂OH) substituent. Its molecular formula is C₇H₁₂OS, with a calculated molecular weight of 144.2 g/mol. The compound’s applications may span organic synthesis, polymer chemistry (as a monomer), or pharmaceutical intermediates, though specific uses require further exploration .

Properties

IUPAC Name

(3-methylidene-1-methylsulfanylcyclobutyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-6-3-7(4-6,5-8)9-2/h8H,1,3-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOJZGYPYWAAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CC(=C)C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The methylidene group can be reduced to a methyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has numerous potential applications in scientific research and industry. It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol is not well-documented. its functional groups suggest that it may interact with various molecular targets and pathways. For instance, the methanol group can participate in hydrogen bonding, while the methylsulfanyl group can engage in nucleophilic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related cyclobutanol derivatives to highlight key differences in reactivity, stability, and applications.

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Properties
[3-Methylidene-1-(methylsulfanyl)cyclobutyl]methanol (Target) 144.2 Methylidene, thioether (-SCH₃), hydroxymethyl (-CH₂OH) Moderate polarity; reactive at methylidene site; potential for nucleophilic reactions
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol () 214.2 Difluoro, sulfonyl (-SO₂CH₃), hydroxymethyl (-CH₂OH) High polarity due to fluorine and sulfonyl groups; sulfonyl acts as a leaving group
[1-(Methylsulfanyl)cyclobutyl]methanol (Analog without methylidene) 132.2 Thioether (-SCH₃), hydroxymethyl (-CH₂OH) Lower rigidity; reduced reactivity compared to methylidene-containing analog
[3-Methylenecyclobutyl]methanol (Analog without thioether) 100.1 Methylene (=CH₂), hydroxymethyl (-CH₂OH) Higher volatility; limited stability due to absence of electron-donating groups

Key Differences

The thioether (-SCH₃) group offers nucleophilic character, whereas the sulfonyl (-SO₂CH₃) group in enhances electrophilicity and acts as a leaving group in substitution reactions .

Polarity and Solubility :

  • Fluorine atoms in increase polarity and likely improve aqueous solubility compared to the target compound.
  • The target compound’s thioether group reduces polarity relative to sulfonyl-containing analogs but enhances solubility in organic solvents.

The target compound’s thioether group may confer greater stability under non-oxidative conditions.

Biological Activity

[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol is a chemical compound that has attracted attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, characterized by a cyclobutyl ring and a methylsulfanyl group, suggests various mechanisms of action that may contribute to its biological effects.

Key Features:

  • Cyclobutyl Ring : This four-membered ring structure may influence the compound's conformational flexibility and binding interactions.
  • Methylsulfanyl Group : Known for its role in various biochemical processes, this group may enhance the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Escherichia coli0.5 mg/mLCell membrane disruption
Staphylococcus aureus0.3 mg/mLInhibition of protein synthesis
Pseudomonas aeruginosa0.4 mg/mLDisruption of metabolic pathways

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it induces apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study: Induction of Apoptosis in Cancer Cells

In a study involving various breast cancer cell lines (e.g., MDA-MB-231), this compound was administered at varying concentrations. The results indicated a significant increase in apoptotic markers, particularly caspase activation.

Table 2: Apoptosis Induction by this compound

Concentration (μM)Fold Increase in Caspase ActivityCell Line
105.2MDA-MB-231
207.8Hs 578T
5010.5BT-20

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The methylsulfanyl group may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Interaction : The lipophilic nature of the cyclobutyl ring allows for integration into cell membranes, leading to structural disruption.
  • Signal Transduction Modulation : The compound may alter signaling pathways involved in cell growth and apoptosis.

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